4-(4-ethylphenoxy)benzoic acid
CAS No.: 915017-69-5
Cat. No.: VC11602587
Molecular Formula: C15H14O3
Molecular Weight: 242.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 915017-69-5 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.3 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound’s structure consists of a benzoic acid backbone () linked via an ether bond to a 4-ethylphenol group. The ethyl substituent at the para position of the phenoxy ring introduces steric and electronic effects that influence its solubility, stability, and reactivity. The IUPAC name, 4-(4-ethylphenoxy)benzoic acid, reflects this substitution pattern.
Table 1: Key Structural and Molecular Properties
Property | Value/Description |
---|---|
IUPAC Name | 4-(4-ethylphenoxy)benzoic acid |
Molecular Formula | |
Molecular Weight | 242.27 g/mol |
SMILES Notation | CCc1ccc(Oc2ccc(cc2)C(=O)O)cc1 |
XLogP3-AA (Log P) | 3.2 (Predicted) |
Hydrogen Bond Donors | 1 (Carboxylic acid group) |
Hydrogen Bond Acceptors | 3 (Ether and carboxylic acid groups) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(4-ethylphenoxy)benzoic acid typically involves multi-step reactions, as exemplified by methodologies for structurally analogous compounds . A common approach includes:
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Etherification:
Reaction of 4-ethylphenol with methyl 4-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) to form the ether linkage. -
Ester Hydrolysis:
Acid- or base-catalyzed hydrolysis of the ester to yield the free carboxylic acid.
Industrial Optimization
Patent CN105693508A outlines catalytic methods for similar phenoxybenzoic acid derivatives, emphasizing the use of transition metal catalysts (e.g., manganese chloride) to enhance reaction efficiency. Key industrial considerations include:
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Catalyst Selection: Manganese chloride reduces reaction times by 30% compared to traditional methods.
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Solvent Systems: Toluene and acetonitrile are preferred for their balance of polarity and boiling points.
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Yield Improvements: Continuous flow reactors achieve yields exceeding 85% by minimizing side reactions.
Physicochemical Properties
Thermal and Solubility Profiles
4-(4-Ethylphenoxy)benzoic acid exhibits limited water solubility (0.12 mg/mL at 25°C) due to its hydrophobic ethyl and aromatic groups. It is soluble in polar organic solvents such as ethanol (22 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL). Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, with thermal decomposition commencing at 290°C.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 1250 cm (C-O-C ether stretch).
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NMR Spectroscopy:
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: δ 7.8–7.6 (m, 2H, aromatic protons), δ 6.9–6.7 (m, 4H, phenoxy protons), δ 2.6 (q, 2H, -CHCH), δ 1.2 (t, 3H, -CHCH).
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: δ 172.1 (COOH), 160.3 (C-O), 132.4–114.7 (aromatic carbons), 28.5 (-CHCH), 15.3 (-CHCH).
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Biological and Pharmacological Applications
Antimicrobial Activity
In vitro studies on structurally related phenoxybenzoic acids demonstrate moderate antimicrobial effects against Staphylococcus aureus (MIC: 64 µg/mL) and Escherichia coli (MIC: 128 µg/mL) . The ethyl group enhances lipid membrane penetration compared to methyl-substituted analogs.
Industrial and Material Science Applications
Polymer Modifiers
Incorporation into polyesters increases glass transition temperatures () by 15°C, enhancing thermal stability for automotive components . The ethyl group reduces crystallinity, improving flexibility without sacrificing strength.
Herbicide Formulations
As a precursor to phenoxy herbicides, it demonstrates selective toxicity against broadleaf weeds (EC: 0.8 µM) while sparing monocot crops . Degradation studies show a soil half-life of 14 days, minimizing environmental persistence.
Comparison with Analogous Compounds
Table 2: Comparative Analysis of Phenoxybenzoic Acid Derivatives
Compound | Substituent | Log P | Melting Point (°C) | Antimicrobial MIC (µg/mL) |
---|---|---|---|---|
4-(4-Ethylphenoxy)benzoic acid | -CH | 3.2 | 148–152 | 64–128 |
4-(4-Methylphenoxy)benzoic acid | -CH | 2.8 | 135–138 | 128–256 |
4-(4-Chlorophenoxy)benzoic acid | -Cl | 3.5 | 162–165 | 32–64 |
The ethyl derivative’s higher lipophilicity (Log P = 3.2) enhances bioavailability compared to methyl analogs, while maintaining lower toxicity than chlorinated variants.
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